Cdc7-IN-14

Description

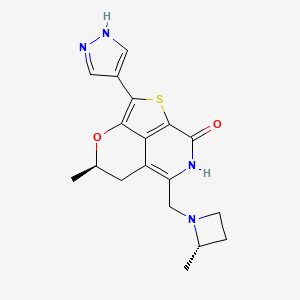

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N4O2S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(6R)-6-methyl-9-[[(2S)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |

InChI |

InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m0/s1 |

InChI Key |

LIZZOTJWXCZREF-VHSXEESVSA-N |

Isomeric SMILES |

C[C@H]1CCN1CC2=C3C[C@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |

Canonical SMILES |

CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cdc7-IN-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Its inhibition leads to replication stress and subsequent cell death, particularly in cancer cells that are highly dependent on robust DNA replication. This technical guide provides a comprehensive overview of the mechanism of action of Cdc7 inhibitors, with a specific focus on Cdc7-IN-14, a highly potent inhibitor. This document details the core mechanism, presents quantitative data for Cdc7 inhibitors, provides detailed experimental protocols for their characterization, and includes visualizations of key pathways and processes.

Introduction to Cdc7 Kinase

Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S transition. The kinase activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming 4), also known as ASK (Activator of S-phase Kinase). The active Cdc7-Dbf4 complex, often referred to as Dbf4-dependent kinase (DDK), is essential for the initiation of DNA replication.

The primary and most well-characterized substrate of DDK is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase. DDK-mediated phosphorylation of multiple subunits of the MCM complex, particularly MCM2, is a crucial step for the recruitment of other replication factors, the unwinding of DNA, and the subsequent initiation of DNA synthesis.[1][2][3]

Given that uncontrolled proliferation is a hallmark of cancer, and this requires high fidelity and rapid DNA replication, cancer cells are often more sensitive to the inhibition of DNA replication initiation than normal cells. This provides a therapeutic window for Cdc7 inhibitors.[4][5]

This compound: A Potent Cdc7 Inhibitor

This compound (also referred to as compound 82) is a novel and highly potent inhibitor of Cdc7 kinase.

Biochemical Potency

This compound has been identified as a potent inhibitor of Cdc7 kinase with a reported IC50 of < 1 nM in a biochemical assay.[6] This high potency suggests a strong binding affinity to the kinase, likely in an ATP-competitive manner, which is a common mechanism for small molecule kinase inhibitors.

Quantitative data for this compound in cellular assays is not publicly available at this time. The data for well-characterized Cdc7 inhibitors are presented below as representative examples.

Quantitative Data for Representative Cdc7 Inhibitors

To provide context for the potency and cellular activity of Cdc7 inhibitors, the following tables summarize the biochemical and cellular IC50/GI50 values for other well-characterized inhibitors: TAK-931 (Simurosertib), XL413, and PHA-767491.

Table 1: Biochemical Potency of Representative Cdc7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Notes |

| This compound | Cdc7 | < 1 | Data from patent literature.[6] |

| TAK-931 | Cdc7 | < 0.3 | Highly selective, ATP-competitive.[2][7] |

| XL413 | Cdc7 | 3.4 | Selective over other kinases.[8] |

| PHA-767491 | Cdc7 | 10 | Dual inhibitor, also inhibits Cdk9 (IC50 = 34 nM).[9][10] |

Table 2: Cellular Proliferation IC50/GI50 Values of Representative Cdc7 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |

| TAK-931 | COLO 205 | Colorectal Carcinoma | 85 |

| RKO | Colorectal Carcinoma | 818 | |

| SW948 | Colon Adenocarcinoma | 200 (approx.) | |

| PANC-1 | Pancreatic Carcinoma | 400 (approx.) | |

| XL413 | Colo-205 | Colorectal Carcinoma | 1100 |

| HCC1954 | Breast Ductal Carcinoma | 22900 | |

| PHA-767491 | Colo-205 | Colorectal Carcinoma | 1300 |

| HCC1954 | Breast Ductal Carcinoma | 640 | |

| SF-268 | Glioblastoma | 860 | |

| K562 | Chronic Myelogenous Leukemia | 5870 |

Data compiled from multiple sources.[2][9]

Experimental Protocols

Detailed methodologies for the characterization of Cdc7 inhibitors are crucial for reproducible research. Below are representative protocols for key assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is a common method for measuring the activity of kinases and the potency of their inhibitors.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., a synthetic peptide like PDKtide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in Kinase Assay Buffer to create a 10X final concentration stock.

-

Add 2.5 µL of the 10X inhibitor solution to the wells of the 384-well plate. For control wells (no inhibition and max inhibition), add 2.5 µL of Kinase Assay Buffer with DMSO.

-

Add 5 µL of a solution containing the Cdc7/Dbf4 enzyme and the kinase substrate in Kinase Assay Buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for ATP for the Cdc7 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent contains a luciferase/luciferin system.

-

Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value using a non-linear regression curve fit.

Cellular Proliferation Assay (CellTiter-Glo® Format)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the test inhibitor in complete culture medium and add them to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the cells with the inhibitor for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 or GI50 value using a non-linear regression curve fit.

Western Blot for Phospho-MCM2 (Pharmacodynamic Marker)

This protocol is used to determine the target engagement of the Cdc7 inhibitor in cells by measuring the phosphorylation status of its direct substrate, MCM2.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

Materials:

-

Cancer cell line

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total MCM2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of the Cdc7 inhibitor for a defined period (e.g., 4-24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.

Visualizations

Signaling Pathway

Caption: The Cdc7 signaling pathway in DNA replication initiation.

Experimental Workflow

References

- 1. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro kinase assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. CDC7 cell division cycle 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Cdc7-IN-14 discovery and synthesis

An in-depth search for the discovery and synthesis of a compound specifically named "Cdc7-IN-14" has yielded no publicly available scientific literature or data. This suggests that "this compound" may be an internal designation for a compound that has not been disclosed in publications, a novel compound for which data is not yet available, or potentially an incorrect name.

Therefore, the requested in-depth technical guide on the discovery and synthesis of this compound cannot be provided at this time due to the absence of the necessary foundational information, including its chemical structure, synthesis protocols, and biological activity data.

However, a wealth of information is available for other potent and well-characterized Cdc7 inhibitors. Should you be interested, a comprehensive technical guide, adhering to all the specified requirements including data tables, detailed experimental protocols, and Graphviz diagrams, can be created for a publicly documented Cdc7 inhibitor such as XL413 or PHA-767491 .

These alternative guides would cover:

-

Discovery and Rationale: The scientific background leading to the identification of Cdc7 as a therapeutic target and the discovery of the specific inhibitor.

-

Chemical Synthesis: A detailed, step-by-step synthesis protocol for the chosen inhibitor, based on published literature.

-

Biological Activity: A summary of the inhibitor's potency against Cdc7 kinase and its effects on various cancer cell lines, presented in clear tabular format.

-

Mechanism of Action: An explanation of how the inhibitor interacts with Cdc7 at a molecular level and the downstream cellular consequences.

-

Signaling Pathways: Graphviz diagrams illustrating the Cdc7 signaling pathway and how it is affected by the inhibitor.

-

Experimental Protocols: Detailed methodologies for key assays such as kinase inhibition assays and cell proliferation assays.

If you would like to proceed with a guide on a different, well-documented Cdc7 inhibitor, please specify your compound of interest. Alternatively, if you can provide a chemical structure or an alternative name for "this compound," a new search can be initiated.

The Biological Activity of Cdc7-IN-14: A Technical Overview

Introduction

Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic DNA replication.[1][2] Its activity is essential for the initiation of DNA synthesis during the S phase of the cell cycle. Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1][3] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex, a key component of the replicative helicase.[1][4] Phosphorylation of the MCM complex by Cdc7 is a critical step for the loading of other replication factors, the unwinding of DNA at replication origins, and the subsequent commencement of DNA synthesis.[4][5][6][7]

Given its crucial role in DNA replication and cell proliferation, and its frequent overexpression in various cancer types, Cdc7 has emerged as a promising target for anticancer drug development.[8] Inhibition of Cdc7 kinase activity can lead to cell cycle arrest, replication stress, and ultimately, apoptosis in cancer cells, while often having a lesser effect on normal, non-proliferating cells.

Cdc7-IN-14 is a potent inhibitor of Cdc7 kinase.[9][10] This technical guide provides a comprehensive overview of the biological activity of this compound, supported by data from analogous, well-characterized Cdc7 inhibitors, and details the experimental protocols used to assess its function.

Quantitative Data on Cdc7 Inhibitor Activity

The inhibitory potency of this compound and other representative Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of Cdc7 by 50%. The cellular effects are often described by the half-maximal growth inhibition (GI50) or the half-maximal effective concentration (EC50) for inducing a specific cellular response.

| Inhibitor | Target | IC50 (in vitro) | Cellular Activity (Cell Line) | Reference |

| This compound | Cdc7 | <1 nM | Not specified | [9][10] |

| PHA-767491 | Cdc7 / Cdk9 | 10 nM / 34 nM | Induces apoptosis in multiple cancer cell types | [11][12][13] |

| XL413 (BMS-863233) | Cdc7 | 3.4 nM | Proliferation IC50 = 2.69 µM (Colo-205) | [14][15][16] |

| Simurosertib (TAK-931) | Cdc7 | <0.3 nM | GI50 = 30.2 nM to >10 µM across a broad range of cancer cell lines | [17][18] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Cdc7 inhibitors is the competitive inhibition of ATP binding to the kinase domain of Cdc7, which prevents the phosphorylation of its downstream targets. The central role of Cdc7 in the initiation of DNA replication is depicted in the following signaling pathway.

Inhibition of Cdc7 by compounds like this compound blocks the phosphorylation of the MCM complex. This prevents the recruitment of Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase, thereby halting the initiation of DNA replication and arresting cells in S-phase.[8][18][19]

Experimental Protocols

In Vitro Cdc7 Kinase Assay

This assay directly measures the enzymatic activity of Cdc7 and the inhibitory effect of compounds like this compound.

Objective: To quantify the phosphorylation of a substrate by Cdc7 kinase in the presence and absence of an inhibitor.

Methodology (based on ADP-Glo™ Luminescent Kinase Assay):

-

Reagents and Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex.

-

Kinase substrate (e.g., a synthetic peptide like PDKtide, or a fragment of MCM2).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

This compound or other test inhibitors dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

-

96-well or 384-well white opaque plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a multi-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).[20][21]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay determines the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cells.

Objective: To measure the dose-dependent effect of this compound on the viability of a cell population.

Methodology (based on MTT or CellTiter-Glo® Assay):

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., COLO 205, HeLa).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl).

-

96-well clear or opaque-walled plates.

-

Microplate reader (spectrophotometer or luminometer).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only (e.g., DMSO) controls.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. Solubilize the formazan crystals with the solubilization buffer. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting viability against the logarithm of the inhibitor concentration.[22][23]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a Cdc7 inhibitor.

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Reagents and Materials:

-

Cancer cell line.

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., ice-cold 70% ethanol).

-

DNA staining solution (e.g., propidium iodide [PI] with RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Culture cells and treat them with this compound or a vehicle control for a defined period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

The resulting data is displayed as a histogram, where cells in G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate DNA content.[24] Inhibition of Cdc7 is expected to cause an accumulation of cells in the S phase.[18][19]

-

Conclusion

This compound is a highly potent inhibitor of Cdc7 kinase, a critical regulator of DNA replication. Its biological activity is characterized by the disruption of the initiation of DNA synthesis, leading to S-phase arrest and subsequent inhibition of cancer cell proliferation. The methodologies described herein provide a robust framework for the preclinical evaluation of this compound and other inhibitors targeting this key enzymatic checkpoint in the cell cycle. The continued investigation of potent and selective Cdc7 inhibitors holds significant promise for the development of novel cancer therapeutics.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Immunomart [immunomart.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

In Vitro Characterization of Cdc7-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cdc7-IN-14, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document outlines the core methodologies and data presentation necessary for the preclinical evaluation of this and similar compounds.

Introduction to Cdc7 Kinase and Its Inhibition

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] Its activity is essential for the G1/S phase transition of the cell cycle. The kinase function of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex. DDK's primary substrate is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. Phosphorylation of MCM proteins by Cdc7 is a critical step for the initiation of DNA unwinding and the subsequent recruitment of the DNA replication machinery.

Given its crucial role in cell proliferation, Cdc7 has emerged as a promising target for cancer therapy.[1] Overexpression of Cdc7 is observed in a variety of human cancers and is often associated with poor prognosis. Inhibition of Cdc7 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive strategy for the development of novel anti-cancer agents.

This compound is a highly potent inhibitor of Cdc7 kinase, exhibiting sub-nanomolar inhibitory activity. A thorough in vitro characterization is essential to understand its mechanism of action, potency, and selectivity, which are critical for its further development as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key in vitro biochemical and cellular potency data for this compound and provides a comparison with other well-characterized Cdc7 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Cdc7 | Biochemical | < 1 | |

| TAK-931 | Cdc7 | Biochemical | < 0.3 | [4][5] |

| XL413 | Cdc7 | Biochemical | 3.4 | [6] |

| PHA-767491 | Cdc7 | Biochemical | 10 |

Note: The IC50 value for this compound is based on publicly available data from chemical suppliers. Detailed experimental conditions were not disclosed.

Experimental Protocols

The following are representative protocols for the in vitro characterization of potent Cdc7 inhibitors like this compound.

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified Cdc7 kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of the Cdc7/Dbf4 complex.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2 protein (or a peptide substrate)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 µM, with 10-fold serial dilutions.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase assay buffer.

-

This compound or DMSO (vehicle control).

-

Recombinant Cdc7/Dbf4 kinase.

-

Substrate (MCM2).

-

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km value for Cdc7.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output via a luciferase reaction.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is calculated by fitting the dose-response curve of the inhibitor to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (Representative Protocol)

This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line known to be sensitive to Cdc7 inhibition (e.g., COLO 205, A375).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (or other test compounds) dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

96-well clear-bottom cell culture plates.

-

Microplate reader capable of luminescence detection.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Cdc7 Signaling Pathway

The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Workflow for In Vitro Characterization

The diagram below outlines a typical workflow for the in vitro characterization of a novel kinase inhibitor.

Caption: Experimental workflow for Cdc7 inhibitor characterization.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Small-molecule Articles | Smolecule [smolecule.com]

- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Precision Inhibition of Cdc7-IN-14: A Technical Guide to its Effects on Cell Cycle Progression

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of Cdc7-IN-14, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, and its impact on cell cycle progression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Cdc7 in oncology and other proliferative disorders.

Introduction to Cdc7 Kinase and its Role in the Cell Cycle

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] Its activity is essential for the transition from the G1 to the S phase of the cell cycle. The primary substrate of Cdc7 is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC).[4][5] By phosphorylating multiple subunits of the MCM complex, particularly MCM2, Cdc7 facilitates the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[4][5] Given its critical role in DNA replication, Cdc7 has emerged as a promising target for anticancer therapies.[1][3]

This compound: A Potent and Selective Inhibitor

This compound is a novel, highly potent small molecule inhibitor of Cdc7 kinase. Biochemical assays have demonstrated its exceptional potency, with a half-maximal inhibitory concentration (IC50) of less than 1 nM. This high affinity and selectivity make this compound a valuable tool for dissecting the cellular functions of Cdc7 and a promising candidate for further therapeutic development.

Quantitative Analysis of this compound's Effects

The functional consequence of Cdc7 inhibition by this compound is a robust block in cell cycle progression, primarily at the G1/S transition. This is evidenced by a decrease in the phosphorylation of the downstream target MCM2 and a subsequent arrest of cells in the G1 phase.

| Parameter | Value | Cell Line(s) | Reference |

| Biochemical IC50 (Cdc7) | < 1.0 nM | - | Internal Data |

| Cellular pMCM2 Ser40 pEC50 | 7.40 | HCT 116 | [6] |

| Cellular pMCM2 Ser53 pEC50 | 6.25 | SW48 | [6] |

Note: The pEC50 values are derived from a related compound disclosed in patent WO 2018055402 by the same assignee and are indicative of the potency of this class of inhibitors.

Signaling Pathway of Cdc7 and its Inhibition by this compound

The following diagram illustrates the canonical Cdc7 signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's effects.

Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

Procedure:

-

Seed cancer cells (e.g., HCT 116, SW48) in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow cells to attach and resume growth for 24 hours.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on cell cycle distribution.

Procedure:

-

Plate cells in 6-well plates and allow them to attach overnight.

-

Treat cells with an effective concentration of this compound (e.g., 10x the proliferation IC50) or DMSO as a vehicle control for 24 to 48 hours.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Phospho-MCM2

This protocol describes the detection of the phosphorylation status of MCM2, a direct downstream target of Cdc7, as a biomarker of inhibitor activity.

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., Ser40 or Ser53).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for total MCM2 or a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound is a highly potent and selective inhibitor of Cdc7 kinase that effectively blocks cell cycle progression at the G1/S transition. Its mechanism of action, through the inhibition of MCM complex phosphorylation, leads to a robust arrest of DNA replication. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of Cdc7 inhibition with this promising compound. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows, facilitating a deeper understanding of this compound's effects.

References

- 1. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

The Role of Cdc7 Kinase in DNA Replication Initiation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a highly conserved serine-threonine kinase that plays a pivotal and indispensable role in the initiation of eukaryotic DNA replication.[1][2][3] Acting in concert with its regulatory subunit Dbf4 (or ASK in mammals), it forms the active Dbf4-dependent kinase (DDK) complex, which is the ultimate trigger for the firing of replication origins.[4][5][6][7] The primary and most critical function of DDK is the phosphorylation of the minichromosome maintenance (MCM) protein complex, the catalytic core of the replicative helicase.[2][3][8] This phosphorylation event is the molecular switch that licenses origins for activation, leading to the recruitment of other essential replication factors, the assembly of the active replicative helicase, and the unwinding of DNA to initiate synthesis. Given that cancer cells exhibit a heightened dependency on robust DNA replication machinery and often possess defective cell cycle checkpoints, Cdc7 has emerged as a compelling therapeutic target for oncology.[1][5] This guide provides an in-depth technical overview of Cdc7's core functions, regulatory mechanisms, and its role in drug development, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Cdc7 in DNA Replication Initiation

The initiation of DNA replication is a two-step process designed to ensure that the genome is duplicated exactly once per cell cycle. The first step, "licensing," involves the assembly of pre-replicative complexes (pre-RCs) at origins of replication during the G1 phase.[9] The pre-RC consists of the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the inactive Mcm2-7 double hexamer.[10] The second step, "firing," occurs during the S phase and requires the activation of these licensed origins, a process directly controlled by two key S-phase promoting kinases: Cyclin-Dependent Kinases (CDKs) and Cdc7.[10][11]

The Active DDK Complex: Cdc7 and its Activator Dbf4/ASK

Cdc7's catalytic activity is entirely dependent on its association with a regulatory subunit.[12] In yeast, this subunit is Dbf4, and in mammals, it is known as ASK (Activator of S-phase Kinase).[4] Together, they form the active DDK complex.[4][11] The expression and availability of the Dbf4/ASK subunit are tightly regulated throughout the cell cycle. Its protein levels are low in G1, begin to rise at the G1/S transition, and remain high through S and G2/M phases, ensuring that Cdc7 kinase activity is maximal when DNA replication is meant to occur.[7][8][13]

The Primary Substrate: Phosphorylation of the MCM Complex

The sole essential function of Cdc7 in mitotic DNA replication is the phosphorylation of the Mcm2-7 complex.[14] The Mcm2-7 complex is loaded onto DNA in an inactive, double-hexameric ring form. DDK directly phosphorylates the N-terminal tails of several MCM subunits, primarily Mcm2, Mcm4, and Mcm6.[10][11][12][15]

This multi-site phosphorylation is not merely a permissive signal but is thought to induce a significant conformational change in the Mcm2-7 complex.[11] This change is critical for the subsequent recruitment of the helicase-activating factors, Cdc45 and the GINS complex (Go, Ichi, Nii, San). The stable association of these factors with the MCM complex forms the active replicative helicase, known as the CMG (Cdc45-Mcm2-7-GINS) complex.[10][16] Once assembled, the CMG helicase utilizes its ATPase activity to unwind the DNA duplex, creating the replication forks where the DNA synthesis machinery can assemble and begin elongation.[10]

The direct role of Cdc7 in this process is underscored by the fact that it is required throughout S phase for the sequential firing of both early and late replication origins.[9][11]

Regulation of Cdc7 Kinase Activity

The activity of Cdc7 is precisely controlled by multiple mechanisms to ensure temporal and spatial coordination of origin firing.

-

Activation by Dbf4/ASK and CDKs: As mentioned, the primary mode of activation is the binding of the Dbf4/ASK subunit.[6][12] S-phase CDKs also play a role, partly by promoting the transcription of essential factors like Cdc7 and Cdc6.[17][18] Furthermore, some studies suggest that CDK phosphorylation of MCM subunits may "prime" them for subsequent phosphorylation by Cdc7.[19][20]

-

Regulation by the DNA Damage Checkpoint: In response to replication stress (e.g., stalled replication forks), the ATR-Chk1 checkpoint pathway is activated. The regulation of Cdc7 under these conditions is complex and somewhat controversial. Some earlier reports suggested DDK activity is inhibited to prevent the firing of new origins.[4] However, more recent evidence indicates that under replication stress, the checkpoint may stabilize the DDK complex on chromatin.[4] This stabilization is proposed to be part of the cellular response to protect stalled forks and facilitate DNA damage bypass pathways.[4] In human cells, Cdc7 is required for the full activation of Chk1, indicating an active role for Cdc7 in the checkpoint response itself.[4][10]

Cdc7 as a Therapeutic Target in Oncology

The unique reliance of cancer cells on DNA replication pathways makes Cdc7 an attractive target for therapeutic intervention.[1][5]

-

Rationale for Targeting Cdc7: Many cancer cells are characterized by genomic instability and replicative stress. They often have mutations in checkpoint pathways (like p53), making them particularly vulnerable to further disruption of DNA replication.[1] Inhibition of Cdc7 prevents origin firing, leading to S-phase arrest and, ultimately, p53-independent apoptosis in cancer cells.[1][10] In contrast, normal cells, with intact checkpoints, tend to undergo a reversible cell cycle arrest upon Cdc7 inhibition and are significantly less affected.[1] Moreover, Cdc7 is frequently overexpressed in a wide range of tumor types.[21]

-

Cdc7 Inhibitors: Several small-molecule inhibitors of Cdc7 have been developed. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.[22] Inhibition of Cdc7 has been shown to block DNA synthesis and reduce tumor growth in preclinical xenograft models.[1][23] While several inhibitors have entered Phase I clinical trials, development has faced challenges.[21][24] More recent strategies are exploring non-ATP-competitive inhibitors that disrupt the Cdc7-Dbf4 interaction.[22]

Data Presentation: Quantitative Analysis

Table 1: In Vitro Activity of Selected Cdc7 Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| PHA-767491 | Cdc7 | <10 | Biochemical | [1] |

| Staurosporine | Pan-kinase | 16 | Radiometric | [25] |

| Ro 31-8220 | Pan-kinase | 37,000 | Radiometric | [25] |

| GW 5074 | Raf-1, Cdc7 | 1,200 | Radiometric | [25] |

| BMS-863233 | Cdc7 | N/A | Clinical Trial | [21] |

| TAK-931 | Cdc7 | N/A | Clinical Trial | [21] |

Note: IC50 values can vary based on assay conditions, such as ATP concentration and substrate used.

Table 2: ATPase Activity of MCM2-7 Complex Variants

| MCM2-7 Complex Variant | Description | ATPase Activity (pmol ATP/min/pmol protein) | Reference |

| MCM2E-7 (Phosphomimetic) | Serine/Threonine residues at Cdc7 sites replaced with Glutamic acid to mimic phosphorylation. | ~0.7 | [15] |

| Wild-Type MCM2-7 | Unmodified complex, likely shows basal activity. | N/A | [15] |

| MCM2A-7 (Non-phosphorylatable) | Serine/Threonine residues at Cdc7 sites replaced with Alanine. | ~0.2 | [15] |

This data demonstrates that phosphorylation of Mcm2 by Cdc7 is critical for the ATPase activity of the MCM complex in vitro.[15]

Experimental Protocols

In Vitro Cdc7 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) for measuring kinase activity by quantifying ADP production.[26][27]

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate (e.g., synthetic peptide derived from Mcm2, or full-length Mcm2 protein)

-

ATP solution (at desired concentration, e.g., 10 µM)

-

Test inhibitors dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Plate luminometer

Procedure:

-

Reaction Setup: Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP.

-

Dispense the master mix into the wells of the plate.

-

Add 2.5 µL of the test inhibitor at various concentrations to the appropriate wells. For "Positive Control" and "Blank" wells, add an equivalent volume of diluent (e.g., buffer with DMSO).

-

Add 10 µL of Kinase Assay Buffer to the "Blank" wells.

-

Initiate Reaction: Dilute the Cdc7/Dbf4 enzyme to the desired concentration (e.g., 5 ng/µL) in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells to start the reaction. The final reaction volume is typically 25 µL.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Part 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.

-

Measurement: Incubate at room temperature for 30-45 minutes, protecting from light. Measure luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other values. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) for Cdc7-Associated DNA

This protocol provides a general workflow for identifying DNA regions associated with Cdc7 or its substrates.[28][29]

Materials:

-

Cultured cells (2-5 x 10⁷ cells)

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)

-

Antibody specific to Cdc7 (or target protein of interest)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl wash)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

-

Proteinase K

-

Phenol/chloroform/isoamyl alcohol

-

DNA purification kit

Procedure:

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%. Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde. Incubate for 5 minutes.

-

Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.

-

Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin by incubating with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C with rotation. An IgG control should be run in parallel.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

-

-

Washes: Pellet the beads and wash sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard phenol/chloroform extraction followed by ethanol precipitation or a DNA purification column.[28]

-

Analysis: Analyze the purified DNA using qPCR with primers specific to target loci (e.g., known replication origins) or by high-throughput sequencing (ChIP-seq).

Mandatory Visualizations

Signaling Pathway: Cdc7-Mediated Origin Firing

Caption: Cdc7 (as part of DDK) phosphorylates the MCM complex to trigger origin firing.

Experimental Workflow: Cdc7 Kinase Inhibitor Screening

References

- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. CDC7 kinase complex as a molecular switch for DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. The Cdc7 protein kinase is required for origin firing during S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Control of Cdc7p Kinase Activity through Regulation of Dbf4p Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 17. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mec1 is one of multiple kinases that prime the Mcm2-7 helicase for phosphorylation by Cdc7 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mec1 Is One of Multiple Kinases that Prime the Mcm2-7 Helicase for Phosphorylation by Cdc7 [dspace.mit.edu]

- 21. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 22. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. france.promega.com [france.promega.com]

- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 29. rockland.com [rockland.com]

An In-depth Technical Guide to Cdc7-IN-14 and the Dbf4-dependent Kinase (DDK) Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). This complex is a critical regulator of DNA replication initiation and a key component of the S-phase checkpoint. Its overexpression in a wide range of human cancers and its essential role in tumor cell proliferation have made it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the DDK complex, its function, and the potent inhibitor Cdc7-IN-14. Due to the limited publicly available data on this compound, this guide also incorporates representative data from other well-characterized Cdc7 inhibitors to illustrate the typical pharmacological profile and cellular effects of targeting this kinase. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction: The Dbf4-dependent Kinase (DDK) Complex

The faithful replication of the genome is paramount for cell division and is tightly regulated by a series of cell cycle kinases.[1] Among these, the Dbf4-dependent kinase (DDK), a heterodimeric complex composed of the catalytic subunit Cell division cycle 7 (Cdc7) and the regulatory subunit Dumbbell former 4 (Dbf4), plays an indispensable role in the initiation of DNA synthesis.[1]

Cdc7 is a serine/threonine kinase whose activity is dependent on its association with Dbf4.[1] The expression of Dbf4 is cell cycle-regulated, peaking at the G1/S transition, thereby ensuring that DDK activity is restricted to the S-phase. The primary and most critical substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.

In the G1 phase, the MCM complex is loaded onto replication origins in an inactive, double-hexameric form. Upon entry into S-phase, DDK, along with cyclin-dependent kinases (CDKs), phosphorylates multiple subunits of the MCM complex, particularly the N-terminal tails of MCM2, MCM4, and MCM6. This phosphorylation event is a crucial step that triggers a conformational change in the MCM complex, leading to the recruitment of other replisome components, such as Cdc45 and the GINS complex, and the subsequent activation of the helicase. This allows for the unwinding of the DNA duplex and the initiation of DNA replication.

Given its central role in DNA replication, DDK is also implicated in the DNA damage response. It participates in the activation of the ATR-Chk1 checkpoint pathway in response to replication stress, highlighting its dual function in both promoting DNA synthesis and ensuring genome integrity.

The aberrant proliferation of cancer cells is often associated with increased replication stress, making them highly dependent on the cellular machinery that governs DNA replication and repair. Consequently, Cdc7 is frequently overexpressed in a variety of human cancers, and its elevated levels often correlate with poor prognosis. This dependency presents a therapeutic window, as inhibition of Cdc7 can selectively induce cell death in cancer cells, which often have compromised cell cycle checkpoints, while normal cells typically undergo a reversible cell cycle arrest.[1] This has established DDK as a promising target for the development of novel anticancer therapies.

This compound: A Potent and Selective Cdc7 Inhibitor

This compound has been identified as a highly potent inhibitor of Cdc7 kinase. While detailed biological data in the public domain is limited, it is known to exhibit an impressive half-maximal inhibitory concentration (IC50) of less than 1 nM. This positions it among the most potent Cdc7 inhibitors described to date.

This compound is also referred to as compound 82 in patent literature. Its molecular formula is C18H20N4O2S, and its CAS number is 2764866-21-7. The high potency of this compound suggests it is a valuable tool for further elucidating the biological roles of Cdc7 and as a lead compound for the development of clinical candidates.

Mechanism of Action

Like the majority of kinase inhibitors, this compound is anticipated to be an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the binding of ATP and the subsequent phosphorylation of its substrates.

The primary consequence of Cdc7 inhibition is the failure to activate the MCM helicase at replication origins. This leads to a blockage of DNA replication initiation, resulting in S-phase arrest and the accumulation of cells in the G1/S phase of the cell cycle. In cancer cells, this sustained replication stress can trigger apoptosis, leading to cell death. In contrast, normal cells, which typically have intact checkpoint mechanisms, tend to undergo a reversible cell cycle arrest, providing a basis for the therapeutic selectivity of Cdc7 inhibitors.

The signaling pathway illustrating the role of the DDK complex and the point of inhibition is depicted below.

References

Preclinical Evaluation of Cdc7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Cell Division Cycle 7 (Cdc7) inhibitors, a promising class of targeted cancer therapies. Cdc7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and maintaining genomic stability, making it a prime target for therapeutic intervention in oncology.[1][2] This document details the mechanism of action, key experimental protocols, and a summary of preclinical data for prominent Cdc7 inhibitors.

Introduction to Cdc7 Kinase and Its Role in Cancer

Cell Division Cycle 7 (Cdc7) is a crucial regulator of the cell cycle, specifically at the transition from G1 to S phase.[3][4] It forms an active complex with its regulatory subunit, Dbf4 (Dumbbell former 4), to phosphorylate essential substrates, most notably the Minichromosome Maintenance (MCM) complex.[3][5][6] This phosphorylation event is a critical step for the initiation of DNA replication.[5][6]

In many types of cancer, Cdc7 is overexpressed, and this has been associated with poor clinical outcomes.[7][8] Cancer cells, with their rapid and uncontrolled proliferation, are highly dependent on robust DNA replication machinery, making them particularly vulnerable to the inhibition of Cdc7.[1][3] The therapeutic strategy behind Cdc7 inhibitors is to disrupt DNA replication in cancer cells, leading to replication stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][5] Notably, this induction of apoptosis is often independent of p53 status, which is a significant advantage as many cancers harbor p53 mutations.[2][5]

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors primarily act by binding to the ATP-binding site of the Cdc7 kinase, preventing it from phosphorylating its substrates.[1] This inhibition blocks the initiation of DNA replication, leading to stalled replication forks.[1] The consequences of Cdc7 inhibition in cancer cells include:

-

Induction of Replication Stress: By preventing the firing of replication origins, Cdc7 inhibitors cause an accumulation of stalled replication forks.[1]

-

Cell Cycle Arrest: The disruption of DNA synthesis leads to cell cycle arrest, primarily in the S phase.[5]

-

Apoptosis: The sustained replication stress and inability to complete DNA replication trigger programmed cell death.[3][5]

-

Genomic Instability: In some contexts, inhibition of Cdc7 can lead to genomic instability, which may enhance the immunogenicity of cancer cells.[1]

Interestingly, while Cdc7 is essential for normal cell division, its inhibition tends to be more cytotoxic to cancer cells than to normal cells.[1][5] Normal cells can often arrest their cell cycle in response to Cdc7 inhibition and remain viable, whereas cancer cells are more likely to undergo apoptosis.[5]

Key Preclinical Cdc7 Inhibitors

Several small molecule inhibitors of Cdc7 have been evaluated in preclinical and clinical studies. The following table summarizes key quantitative data for some of these compounds.

| Inhibitor | Target(s) | IC50 (Cdc7) | Key Preclinical Findings | Clinical Status (as of late 2025) |

| TAK-931 (Simurosertib) | Cdc7 | - | Demonstrated antiproliferative activity in various cancer cell lines and significant tumor growth inhibition in murine xenograft models of colorectal, lung, ovarian, and pancreatic cancer.[9] | Phase II trials ongoing for advanced solid tumors.[9][10] |

| LY3143921 | Cdc7 | - | Showed favorable preclinical anti-cancer activity in colorectal cancer (CRC) and squamous non-small cell lung cancer (sqNSCLC), particularly in TP53 mutant models.[11] | Phase I trial completed for advanced solid tumors.[10][11] |

| SGR-2921 | Cdc7 | - | Demonstrated potent, dose-dependent, anti-leukemic activity in multiple in vivo AML patient-derived xenograft (PDX) models.[12] | Program discontinued following treatment-related deaths in a Phase 1 trial.[13] |

| XL413 | Cdc7 | - | Synergistically enhances the anti-tumor efficacy of the PARP inhibitor Olaparib in ovarian cancer models.[14] In combination with chemotherapy, showed synergistic effects in chemo-resistant small-cell lung cancer (SCLC) models.[15] | Preclinical. |

| PHA-767491 | Cdc7, Cdk9 | - | Blocks DNA synthesis by preventing the activation of replication origins.[16] Induces apoptotic cell death in multiple cancer cell types and shows tumor growth inhibition in preclinical cancer models.[16][17] | Preclinical. |

| EP-05 | Cdc7 | - | Showed significant tumor growth inhibition (TGI) of 91.61% at 10 mg/kg in a Capan-1 xenograft mouse model.[8] | Preclinical. |

| CRT'2199 | Cdc7 | 4 nM | Demonstrated potent, dose-dependent tumor inhibition in xenograft models of DLBCL and renal cancers.[18] | Preclinical. |

Experimental Protocols for Preclinical Evaluation

A robust preclinical evaluation of Cdc7 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.

4.1.1. Kinase Inhibition Assay

-

Objective: To determine the potency of the inhibitor against Cdc7 kinase activity, typically by measuring the IC50 value.

-

Methodology (Example using ADP-Glo™ Kinase Assay): [19][20]

-

Reaction Setup: Prepare a reaction mixture containing recombinant purified Cdc7/Dbf4 enzyme, a suitable substrate (e.g., MCM2 peptide or protein), ATP, and the test inhibitor at various concentrations in a 96-well plate.[19][21] Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[19][20]

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

-

Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

4.1.2. Cell Proliferation/Viability Assay

-

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Methodology (Example using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the Cdc7 inhibitor for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add the assay reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well.

-

Incubation and Measurement: Incubate as per the manufacturer's instructions and then measure the absorbance or luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

-

4.1.3. Cell Cycle Analysis

-

Objective: To determine the effect of the inhibitor on cell cycle progression.

-

Methodology (Flow Cytometry):

-

Treatment: Treat cancer cells with the Cdc7 inhibitor for various time points.

-

Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

4.1.4. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by the Cdc7 inhibitor.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treatment: Treat cells with the inhibitor for a defined period.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.

-

4.1.5. Western Blot Analysis of Phospho-MCM2

-

Objective: To confirm target engagement by assessing the phosphorylation status of a key Cdc7 substrate.

-

Methodology:

-

Treatment and Lysis: Treat cancer cells with the Cdc7 inhibitor. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser53) and a loading control antibody (e.g., GAPDH). Then, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-MCM2 signal indicates inhibition of Cdc7 activity.[22]

-

4.2.1. Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of the Cdc7 inhibitor in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[15][22]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15][22] Randomly assign the mice to treatment groups (vehicle control, inhibitor alone, combination therapy).

-

Treatment: Administer the Cdc7 inhibitor and control substances according to the planned dosing schedule (e.g., oral gavage daily).[8][12]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[15]

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).[8]

-

4.2.2. Patient-Derived Xenograft (PDX) Models

-

Objective: To assess the efficacy of the inhibitor in a more clinically relevant model that better recapitulates the heterogeneity of human tumors.

-

Methodology:

-

Tumor Implantation: Implant fresh human tumor tissue from a patient into immunocompromised mice.

-

Model Expansion and Treatment: Once the tumors are established, passage them to subsequent cohorts of mice for treatment studies, following a similar protocol to the cell line-derived xenograft models.[14][15]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the Cdc7 signaling pathway and a typical preclinical evaluation workflow for Cdc7 inhibitors.

Caption: Cdc7 signaling pathway in DNA replication initiation.

Caption: Preclinical evaluation workflow for Cdc7 inhibitors.

Future Perspectives and Challenges

The development of Cdc7 inhibitors represents a promising strategy in cancer therapy.[1] However, challenges remain, including the potential for the development of resistance.[3] Understanding the mechanisms of resistance will be crucial for the development of effective combination therapies.[3]

Furthermore, the recent discontinuation of SGR-2921 due to safety concerns highlights the potential for a narrow therapeutic window for this class of drugs.[13] Careful patient selection and the identification of predictive biomarkers will be critical for the successful clinical development of future Cdc7 inhibitors.[13]

Combination strategies, such as pairing Cdc7 inhibitors with DNA damage response inhibitors (e.g., PARP inhibitors) or conventional chemotherapy, are being actively explored to enhance anti-tumor efficacy and overcome potential resistance.[14][15]

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 4. Small-molecule Articles | Smolecule [smolecule.com]

- 5. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biospace.com [biospace.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ashpublications.org [ashpublications.org]

- 13. 2minutemedicine.com [2minutemedicine.com]

- 14. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. france.promega.com [france.promega.com]

- 21. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Cdc7 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[1][2][3][4] It is a key regulator of the cell cycle, and its overexpression has been linked to poor prognosis in several types of cancer.[5][6] This makes Cdc7 an attractive target for the development of novel anticancer therapies.[1][4] Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication.[1][7][8] Inhibition of Cdc7 leads to S-phase arrest, DNA damage, and ultimately apoptosis in cancer cells, while normal cells are less affected.[1][4]

This document provides detailed protocols for cell-based assays to evaluate the efficacy of Cdc7 inhibitors, using the potent and selective inhibitor TAK-931 as a representative example due to the lack of specific public data for "Cdc7-IN-14". These protocols can be adapted for other Cdc7 inhibitors.

Cdc7 Signaling Pathway

The Cdc7/Dbf4 kinase complex is a central node in the regulation of DNA replication. Its primary role is to phosphorylate the MCM2-7 complex, which is a key component of the pre-replicative complex (pre-RC) assembled at replication origins during the G1 phase. This phosphorylation event is essential for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis in the S phase. The activity of Cdc7 is also intertwined with DNA damage response pathways.[7][9][10]